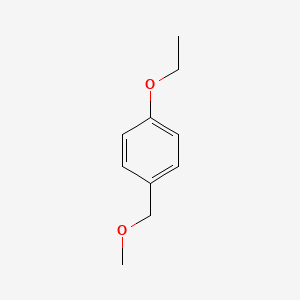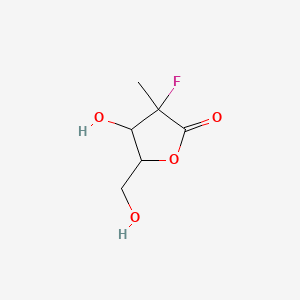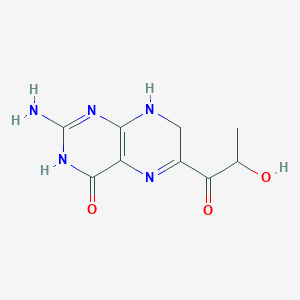
2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sepiapterin is a yellow pteridine pigment initially discovered in the sepia mutant of Drosophila melanogaster. It is a precursor to tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase. Tetrahydrobiopterin plays a crucial role in the metabolism of phenylalanine, tyrosine, and tryptophan, which are precursors to neurotransmitters such as dopamine and serotonin .
准备方法
Synthetic Routes and Reaction Conditions: Sepiapterin can be synthesized through various methods. One common method involves the reaction of 7,8-dihydropterin with α-keto-β-hydroxybutyric acid in the presence of zinc chloride . Another method involves the enzymatic conversion of D-erythro-dihydroneopterin triphosphate to sepiapterin using chicken kidney preparations .
Industrial Production Methods: Industrial production of sepiapterin often involves high-performance liquid chromatography (HPLC) for purification and identification. For instance, sepiapterin can be isolated and purified from the integument of the lemon mutant of the silkworm, Bombyx mori, using optimized homogenization solvents and chromatographic columns .
化学反应分析
Types of Reactions: Sepiapterin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sepiapterin can be oxidized to form dihydrobiopterin.
Reduction: Sepiapterin can be reduced to tetrahydrobiopterin using NADPH as a reducing agent.
Substitution: Sepiapterin can undergo substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Dihydrobiopterin
Reduction: Tetrahydrobiopterin
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
Sepiapterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tetrahydrobiopterin.
Biology: Studied for its role in the metabolic pathways of various organisms.
Medicine: Investigated for its potential in treating tetrahydrobiopterin deficiency, which can lead to conditions such as phenylketonuria and dopa-responsive dystonia
Industry: Utilized in the production of pigments and as a biochemical reagent.
作用机制
Sepiapterin exerts its effects by being converted into tetrahydrobiopterin, which acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the metabolism of amino acids to neurotransmitters. Tetrahydrobiopterin also plays a role in the synthesis of nitric oxide by nitric oxide synthase .
相似化合物的比较
Dihydrobiopterin: An intermediate in the synthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: The active cofactor derived from sepiapterin.
Neopterin: Another pteridine compound involved in the immune response.
Uniqueness: Sepiapterin is unique due to its role as a precursor to tetrahydrobiopterin, which is essential for the metabolism of several amino acids and the synthesis of neurotransmitters. Its ability to be converted into tetrahydrobiopterin makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2-amino-6-(2-hydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902141 |
Source


|
| Record name | NoName_1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
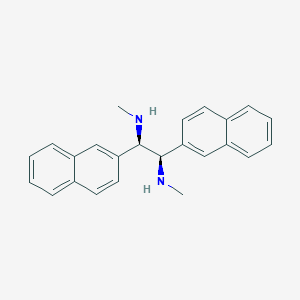
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
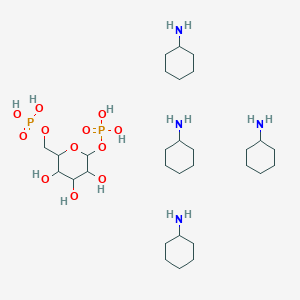
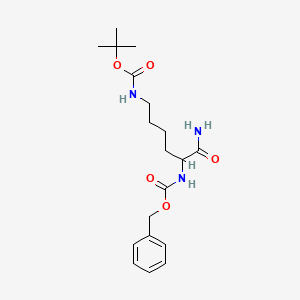
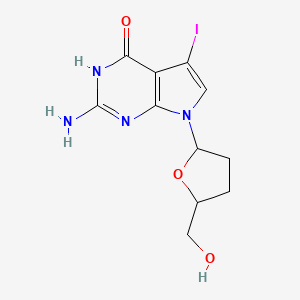

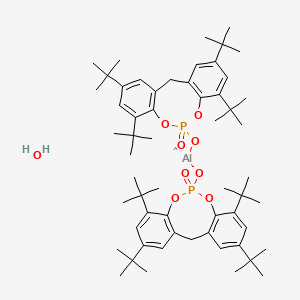
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
